Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin

Overview

Description

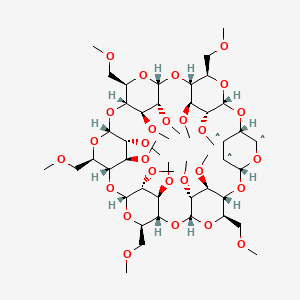

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Hexa-MCD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds. It is a member of the cyclodextrin family, which is a group of cyclic oligosaccharides with a hydrophobic cavity surrounded by a hydrophilic outer surface. Hexa-MCD has a variety of applications in the fields of biochemistry, drug delivery, and molecular recognition.

Scientific Research Applications

Enhancement of the Seebeck Coefficient in Thermocells

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin has been used in thermocells to enhance the Seebeck coefficient . The Seebeck effect is a phenomenon in which a temperature difference between two dissimilar electrical conductors or semiconductors produces a voltage difference between the two substances. In this application, the compound forms a complex with the oxidized iodide species, leading to a large Seebeck coefficient of 1.9 mV K-1 .

Formation of Pentaiodide Complex in Aqueous Solution

The compound has been found to form a pentaiodide (I5-) complex in aqueous solution, which is a significant contrast to the previously reported triiodide complex . This discovery has extended the application of thermocells .

Improvement of Temporal Stability in Power Output

The use of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin in thermocells has significantly enhanced the temporal stability of its power output . This improvement is due to the absence of precipitation in the system containing the compound and iodide .

Control of Solution Equilibrium of Redox Couples

The compound has been used to control the solution equilibrium of redox couples . By tuning the chemical structure of the host compounds, the solution equilibrium of the redox couples can be controlled .

Host Molecule for I-/I3- Thermocells

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin has been reported as a suitable host molecule for I-/I3- thermocells . The aqueous solution of the compound and iodide showed high stability, and no precipitation was observed even in the presence of supporting electrolyte .

Crystal Structure Investigation

The crystal structure of the Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin–benzaldehyde complex has been investigated using the X-ray method . This research provides valuable insights into the structural properties of the compound, which can be useful in various scientific applications .

Mechanism of Action

Target of Action

The primary target of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Me18-α-CD) is the oxidized iodide species . This compound is utilized in the host-guest complexation with these species .

Mode of Action

The interaction of Me18-α-CD with the oxidized iodide species results in the formation of a Me18-α-CD–pentaiodide (I5−) complex . This complexation is in remarkable contrast to the previously reported triiodide complex α-CD–I3− .

Biochemical Pathways

The formation of the Me18-α-CD–I5− complex affects the solution equilibrium of the redox couples . The chemical structure of the host compounds can be tuned to control this equilibrium .

Result of Action

The result of the action of Me18-α-CD is the enhancement of the Seebeck coefficient of the I−/I3− thermocell . A large Seebeck coefficient (Se) of 1.9 mV K−1 was recorded for the I−/I3− thermocell by utilizing the host-guest complexation of Me18-α-CD with the oxidized iodide species .

Action Environment

The action of Me18-α-CD is influenced by environmental factors such as the presence of an electrolyte like potassium chloride . The precipitation of the α-CD–I3− complex in the presence of an electrolyte is a problem in thermocells . This issue was solved by using me18-α-cd as a host compound .

properties

InChI |

InChI=1S/C50H85O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h16-18,24-50H,19-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUZPPPVOAOGM-XJKUUVBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7[CH][CH][C@@H](O2)O[CH]7)COC)COC)COC)COC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H85O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849632 | |

| Record name | PUBCHEM_71434225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1118.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68715-56-0 | |

| Record name | PUBCHEM_71434225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)